COX-2 Binding Affinity: Sub-Micromolar Ki with Evidence of Non-Competitive Inhibition
1-(2,4-dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole binds human COX-2 with a Ki of 920 nM, determined via non-competitive inhibition kinetics. This contrasts with the most potent methylsulfonyl-containing analogs in the same series, which achieved only micromolar IC50 values of 6–7 μM against COX-2 [1]. The non-competitive mode of inhibition differentiates this compound from competitive inhibitors like celecoxib (Ki ≈ 1–10 nM, competitive) and suggests a distinct binding interaction that may be exploited in kinetic mechanistic studies.
| Evidence Dimension | COX-2 inhibition constant (Ki) and mode of inhibition |
|---|---|
| Target Compound Data | Ki = 920 nM (non-competitive inhibition) |
| Comparator Or Baseline | Most potent methylsulfonyl-tetrazole analogs in series: IC50 = 6–7 μM; Celecoxib: Ki ~1–10 nM (competitive) |
| Quantified Difference | At least 6.5-fold lower Ki than most potent analogs; 100–1000-fold weaker than celecoxib but mechanistically distinct (non-competitive vs. competitive) |
| Conditions | In vitro enzyme assay: human recombinant COX-2, 5 min preincubation, arachidonic acid substrate, Lineweaver-Burk plot analysis [2] |
Why This Matters
The non-competitive mechanism provides a unique tool for studying COX-2 allosteric regulation, enabling experimental designs where substrate concentration does not influence inhibitor potency, unlike competitive clinical inhibitors.
- [1] Al-Hourani, B. J., Sharma, S. K., Suresh, M., & Wuest, F. (2012). Novel 5-substituted 1H-tetrazoles as cyclooxygenase-2 (COX-2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(6), 2235–2238. View Source
- [2] BindingDB. BDBM50260298. Ki: 920 nM for human COX-2; non-competitive inhibition determined by Lineweaver-Burk analysis. View Source
